molecular formula C8F16O B1354829 (Perfluorohexyl)trifluorooxirane CAS No. 87375-53-9

(Perfluorohexyl)trifluorooxirane

Cat. No.: B1354829
CAS No.: 87375-53-9
M. Wt: 416.06 g/mol
InChI Key: LGAZGMJSVLHBEF-UHFFFAOYSA-N
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Description

(Perfluorohexyl)trifluorooxirane is a fluorinated organic compound with the molecular formula C8F16O. It is characterized by its high thermal and chemical stability due to the presence of strong carbon-fluorine bonds. This compound is used in various scientific research applications, particularly in the fields of organic synthesis, materials science, and surface coatings .

Biochemical Analysis

Biochemical Properties

(Perfluorohexyl)trifluorooxirane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with G protein-coupled estrogen receptor (GPER), inducing quenching of GPER fluorescence through static quenching and non-radiative energy transfer . Additionally, molecular docking studies have indicated that this compound can engage in hydrogen bonding and hydrophobic interactions with amino acid residues within the largest hydrophobic cavity in the head region of GPER .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that fluorinated compounds, including this compound, can induce cytotoxic effects on human liver cell lines and alter cell viabilities . At low exposure doses, these compounds can induce cell proliferation through mechanisms different from those of other perfluoroalkyl substances .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This interaction is crucial for its role in treating dry eye disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Research has shown that perfluorinated compounds, including this compound, exhibit various biological toxicities, such as genotoxicity, reproductive toxicity, neurotoxicity, and developmental toxicity . These toxic effects can impair genetic material and lead to a range of diseases over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to threshold effects, as well as toxic or adverse effects at high doses. For instance, perfluoroalkyl substances, including this compound, have been observed to cause reproductive and developmental toxicity in animal models . A dose-response relationship has been exhibited regarding dosage and rates of malformations and mortality in embryos .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Hydrolysis is a major metabolic pathway for diverse perfluoroalkyl substances, including this compound . The hydrolysis of these compounds has been verified with recombinant human liver carboxylesterase, showing strong substrate preferences towards perfluoroalkyl carboxamides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Following sorption by roots, perfluoroalkyl substances, including this compound, can transport from the root to aboveground tissues via xylem or phloem . This transport mechanism is crucial for understanding the bioaccumulation potential of these compounds within various plant structures.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for comprehending its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Perfluorohexyl)trifluorooxirane typically involves the reaction of perfluorohexyl iodide with trifluoroethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the oxirane ring. The reaction conditions include maintaining a low temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is typically conducted in a continuous flow reactor to optimize reaction efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(Perfluorohexyl)trifluorooxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include perfluorohexyl trifluoroacetate, perfluorohexyl trifluoroalcohol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

(Perfluorohexyl)trifluorooxirane has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Perfluorohexane sulfonate
  • Perfluorooctanoic acid
  • Perfluorooctane sulfonate

Uniqueness

(Perfluorohexyl)trifluorooxirane is unique due to its trifluorooxirane group, which imparts distinct reactivity compared to other perfluorinated compounds. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16O/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)25-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAZGMJSVLHBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477447
Record name Trifluoro(tridecafluorohexyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87375-53-9
Record name Trifluoro(tridecafluorohexyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Perfluorohexyl)trifluorooxirane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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